molecular formula C23H16N8O B7738374 6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7738374
M. Wt: 420.4 g/mol
InChI Key: OIPYFLDLCGEDKY-UHFFFAOYSA-N
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Description

6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxyphenyl group, and a benzoimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolo[2,3-b]pyrazine ring system. The final steps involve the functionalization of the compound with the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

6-amino-5-(4-methoxyphenyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N8O/c1-30-18-6-4-3-5-15(18)28-22(30)19-20-23(29-17(12-25)16(11-24)27-20)31(21(19)26)13-7-9-14(32-2)10-8-13/h3-10H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYFLDLCGEDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 2
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 5
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

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